
Azasetron hydrochloride
Vue d'ensemble
Description
L’azasetron est un composé chimique principalement utilisé comme antiémétique, ce qui signifie qu’il aide à prévenir les nausées et les vomissements. Il agit comme un antagoniste sélectif du récepteur de la 5-hydroxytryptamine 3 (5-HT3), qui est impliqué dans le réflexe du vomissement. L’azasetron est particulièrement efficace dans la gestion des nausées et des vomissements induits par la chimiothérapie anticancéreuse, comme la chimiothérapie à base de cisplatine .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le chlorhydrate d’azasetron peut être synthétisé par une série de réactions chimiques. Une méthode consiste à faire réagir l’acide 6-chloro-4-méthyl-3-oxo-1,4-benzoxazine-8-carboxylique avec le 1-azabicyclo[2.2.2]octane en présence d’un agent de couplage. Le produit résultant est ensuite purifié et converti en son sel de chlorhydrate .
Méthodes de production industrielle
Dans les milieux industriels, le chlorhydrate d’azasetron est préparé en ajoutant de l’eau d’injection dans un réservoir de proportionnement, suivi de l’ajout de chlorure de sodium, d’acide lactique, de L-arginine et de chlorhydrate d’azasetron en quantités spécifiques. Le mélange est agité pour dissoudre, le pH est ajusté à 3,8-4,2 et la température est maintenue entre 50 et 60 degrés Celsius. La solution subit une adsorption de préservation thermique à l’aide de charbon actif, suivie d’une décarbonisation, d’une filtration, d’un refroidissement à température ambiante, d’une filtration fine, d’un chargement d’azote et d’un remplissage .
Analyse Des Réactions Chimiques
Synthetic Reactions
The synthesis of azasetron hydrochloride involves sequential transformations optimized for industrial scalability. Key steps include:
Methylation
Reactants : 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester + dimethyl sulfate
Conditions :
-
Solvent: DMF
-
Temperature: Room temperature
-
Catalyst: NaOH
Outcome : Yields 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester with >90% purity .
Hydrolysis
Reactants : Methyl ester intermediate + NaOH
Conditions :
-
Solvent: Ethanol-water (1:1–1.5:1 v/v)
-
Temperature: 55–65°C
-
Duration: 2–3 hours
Outcome : Generates 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid .
Activation and Aminolysis
Reactants : Carboxylic acid intermediate + 3-aminoquinuclidine dihydrochloride
Conditions :
-
Activation agent: N-hydroxysuccinimide (NHS) or TBTU
-
Solvent: Dichloromethane or ethyl acetate
-
Temperature: 0–10°C
-
Base: Triethylamine
Outcome : Forms azasetron free base , which is subsequently salified with HCl to yield the hydrochloride salt .
Table 1: Synthesis Optimization
Step | Yield (%) | Purity (%) | Key Improvement vs. Prior Art |
---|---|---|---|
Methylation | >90 | >98 | Avoids thionyl chloride |
Hydrolysis | 95–98 | >99 | Shorter reaction time |
Aminolysis | 70–75 | >98 | TBTU reduces byproducts |
Degradation Reactions
This compound exhibits instability under specific conditions, necessitating controlled storage:
Photodegradation
Conditions :
-
Light: Exposure to room light (25°C)
-
Solvent: 0.9% NaCl
Findings : -
>50% degradation within 4 hours (color change to pink).
-
>70% loss after 24 hours .
Mechanism : Likely oxidation or structural isomerization triggered by UV/visible light.
Thermal Degradation
Conditions :
-
Temperature: 25°C (protected from light)
-
Solvent: 0.9% NaCl or 5% glucose
Findings :
Table 2: Stability Profile in Sodium Chloride
Condition | Time (hr) | Remaining Azasetron (%) | pH Change |
---|---|---|---|
25°C, light-exposed | 4 | 48.2 ± 1.5 | 6.8 → 6.3 |
25°C, light-protected | 48 | 97.1 ± 0.8 | 6.8 → 5.9 |
4°C, light-protected | 336 | 98.5 ± 0.6 | 6.8 → 6.1 |
High-Performance Liquid Chromatography (HPLC)
-
Column : Phenomenex C18 (4.6 × 150 mm, 5 µm)
-
Mobile Phase : Acetonitrile/KH2PO4 buffer/triethylamine (25:74:1 v/v; pH 4.0)
-
Retention Times : 4.5 min (azasetron), 10.7 min (dexamethasone) .
Degradation Product Identification
Forced degradation studies under acidic (1N HCl), alkaline (1N NaOH), and oxidative (3% H2O2) conditions revealed:
-
Acid/Base Hydrolysis : Cleavage of the amide bond, generating 6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxylic acid and 3-aminoquinuclidine .
-
Oxidation : Formation of N-oxide derivatives (unidentified due to lack of reference standards) .
Industrial-Scale Reaction Considerations
Applications De Recherche Scientifique
Clinical Applications
Chemotherapy-Induced Nausea and Vomiting (CINV)
Azasetron is predominantly utilized for the prevention of CINV, especially associated with cisplatin-based chemotherapy. It has been shown to effectively reduce the incidence of both acute and delayed nausea and vomiting in patients undergoing cancer treatment. A study comparing azasetron with ondansetron revealed that while azasetron was effective, it did not demonstrate non-inferiority to ondansetron in controlling delayed CINV .
Postoperative Nausea and Vomiting (PONV)
In addition to its use in oncology, azasetron is also employed to prevent PONV. It has been evaluated against standard treatments like metoclopramide and has shown promising results in reducing postoperative nausea without significant adverse effects .
Pharmacological Profile
Azasetron acts by blocking the 5-HT3 receptors located in the central nervous system (CNS) and gastrointestinal tract, which are implicated in the vomiting reflex. Its pharmacological properties make it a valuable tool in settings where nausea and vomiting are prevalent.
Pharmacological Target | Mechanism | Clinical Use |
---|---|---|
5-HT3 Receptor Antagonist | Inhibition of serotonin action | CINV, PONV |
Efficacy Studies
Several studies have highlighted the efficacy of azasetron compared to other antiemetics:
- A clinical evaluation demonstrated a response rate of 97% for azasetron in patients undergoing transcatheter arterial chemoembolization for hepatocellular carcinoma, significantly higher than control groups receiving traditional antiemetics .
- A multicenter study indicated that azasetron was well-tolerated among patients with chronic liver diseases, showing no significant side effects related to its administration .
Safety Profile
Azasetron has a favorable safety profile, with common adverse effects including constipation and hiccups, which are generally mild . In clinical trials, it has been noted that there were no unexpected drug-related adverse events reported during treatment periods .
Emerging Research and Future Directions
Recent investigations into azasetron's potential beyond traditional applications include its antimitogenic properties against cancer cell lines and its preclinical testing for treating cocaine abuse . These findings open avenues for further research into its broader therapeutic applications.
Case Study 1: Efficacy in Hepatocellular Carcinoma
In a cohort of 32 patients treated with azasetron during chemoembolization procedures, the drug achieved a complete response rate of 66%, showcasing its effectiveness in severe cases where conventional treatments may falter .
Case Study 2: Comparison with Ondansetron
A randomized trial involving 200 patients assessed azasetron against ondansetron for CINV prevention. While azasetron was effective, it fell short of demonstrating non-inferiority compared to ondansetron for delayed nausea control .
Mécanisme D'action
L’azasetron exerce ses effets en se liant sélectivement et de manière compétitive aux récepteurs 5-HT3, bloquant ainsi le site de liaison de la sérotonine. Cette inhibition des récepteurs 5-HT3 empêche l’activation du réflexe du vomissement, ce qui rend l’azasetron efficace dans la gestion des nausées et des vomissements .
Comparaison Avec Des Composés Similaires
L’azasetron est unique par rapport aux autres antagonistes des récepteurs 5-HT3 en raison de sa structure chimique spécifique et de sa grande sélectivité. Les composés similaires comprennent :
Ondansetron : Un autre antagoniste des récepteurs 5-HT3 utilisé pour prévenir les nausées et les vomissements.
Granisétron : Semblable à l’azasetron, il est utilisé pour gérer les nausées et les vomissements induits par la chimiothérapie.
Dolasetron : Également un antagoniste des récepteurs 5-HT3 avec des applications similaires.
L’azasetron se distingue par sa grande sélectivité et son efficacité dans la prévention des nausées et des vomissements, ce qui en fait un composé précieux dans la recherche médicale et pharmaceutique .
Activité Biologique
Azasetron hydrochloride is a potent antiemetic drug primarily utilized for the prevention of nausea and vomiting associated with cancer chemotherapy and postoperative settings. As a selective antagonist of the 5-HT3 serotonin receptor, azasetron exhibits significant biological activity that has been investigated through various studies and clinical trials.
Azasetron is classified as a benzamide derivative, differing structurally from other 5-HT3 receptor antagonists. It selectively and competitively binds to the 5-HT3 receptors, blocking serotonin from binding and thus inhibiting the receptor's activity. This mechanism is crucial in mitigating nausea and vomiting, particularly in patients undergoing chemotherapy.
- Chemical Formula : CHClNO
- IC : Approximately M
- Half-life : Approximately 5.4 hours
- Bioavailability : About 90% when administered orally
Pharmacokinetics
Azasetron is primarily administered orally or intravenously, achieving high bioavailability due to its absorption mechanisms in the small intestine. The drug is excreted mostly unchanged in urine, indicating minimal metabolism prior to excretion.
Case Studies and Clinical Trials
-
Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV) :
Parameter Azasetron (n=131) Ondansetron (n=134) p-value Complete Response Rate 59% 73% 0.054 Degree of Nausea (Day 1) 0.5 ± 0.7 0.4 ± 0.7 0.627 Adverse Events (Grade ≥1) Constipation: 3 Constipation: 0 1.000 - Combination Therapy with Dexamethasone :
Safety Profile
Azasetron has been shown to have a favorable safety profile, with mild adverse effects reported in clinical trials, including constipation and hiccups, which were not significantly different from those observed with other antiemetics like ondansetron .
Research Findings
Recent studies have highlighted additional biological activities of azasetron beyond its antiemetic properties:
- Antimitogenic Effects : Azasetron has demonstrated potent antimitogenic effects on various cancer cell lines, suggesting potential applications in cancer therapy .
- Apoptotic Activity : The compound has been shown to induce apoptosis in certain cancer cells, which may enhance its efficacy as part of combination therapies .
Propriétés
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKZPHOXUVCQOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045651 | |
Record name | Azasetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123040-69-7 | |
Record name | Azasetron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123040-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azasetron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azasetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azasetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZASETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77HC7URR9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Azasetron Hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine3 (5-HT3) receptor. [] Antineoplastic drugs can stimulate the release of serotonin from enterochromaffin cells in the small intestine. This serotonin then activates 5-HT3 receptors on vagal afferent nerve terminals, sending signals to the area postrema and the vomiting center in the brain, ultimately leading to nausea and vomiting. [] By competitively blocking serotonin at these receptors, this compound effectively disrupts this pathway, preventing nausea and vomiting.
A: The molecular formula of this compound is C19H24ClN3O3, and its molecular weight is 377.87 g/mol. []
A: Yes, the structure of this compound has been confirmed using spectroscopic techniques such as IR, 1HNMR, and mass spectrometry (MS). []
ANone: This section is not applicable as the provided research papers do not discuss any catalytic properties or applications of this compound.
ANone: This section is not applicable as the provided research papers do not delve into computational chemistry or modeling aspects of this compound.
ANone: This section is not applicable as the provided research papers do not offer specific insights into how modifications to the structure of this compound affect its activity, potency, or selectivity.
A: Yes, this compound is available in various formulations, including injections and suppositories. [, , ] One study investigated a rectal suppository formulation, finding that it led to faster and greater absorption compared to oral administration in rabbits. [] Another study explored a glucose injection formulation containing 0.1g this compound, 40-50g glucose, and 0-20mg sodium hydrogen sulfite per 1000ml. []
ANone: This section is not applicable as the provided research papers do not discuss SHE regulations related to this compound.
A: this compound is absorbed primarily from the small intestine. [] Following oral administration, it achieves peak plasma concentrations within 0.6 hours. [] It is rapidly distributed to various tissues, with high concentrations observed in the gut, urinary bladder, liver, pituitary gland, kidney, submaxillary gland, pancreas, and lungs. []
A: The terminal half-life (t1/2) of this compound ranges from 6.7 to 8.0 hours after oral administration of 0.4, 2, and 10 mg/kg doses in rats. [] No significant dose-related differences in half-life were observed. []
A: this compound is extensively metabolized in the liver. [] The primary metabolic pathways involve N-oxidation of the azabicyclooctane ring, N-demethylation, and hydroxylation of the benzene ring. [] Excretion occurs primarily through urine and bile, with biliary excretion subject to enterohepatic circulation. [] Approximately 96% of the administered dose is excreted within 48 hours. []
A: Yes, studies have revealed species and sex differences in this compound metabolism. Dog liver microsomes exhibited a higher rate of N-oxidation of the azabicyclooctane ring compared to rat liver microsomes. [] Additionally, male rats showed higher N-demethylation activity compared to female rats, potentially explaining sex differences in excretion patterns. []
A: Research suggests that this compound displays non-linear pharmacokinetic behavior, primarily attributed to the saturation of its metabolic capacity in the liver. []
A: this compound displays high affinity for 5-HT3 receptors, particularly in the gastrointestinal tract. [] It competitively inhibits the binding of serotonin to these receptors, preventing the activation of downstream signaling pathways involved in nausea and vomiting. [, ]
A: this compound has demonstrated significant efficacy in preventing CINV in both clinical trials and retrospective studies. [, , , , , , , ] Studies have shown high response rates in reducing both acute and delayed nausea and vomiting associated with various chemotherapy regimens, including cisplatin-based regimens. [, , , , , , , ]
A: Clinical trials and retrospective studies have compared this compound to other antiemetics, such as Ondansetron, Granisetron, and Metoclopramide. [, , , , ] Results indicate comparable or even superior efficacy in preventing CINV with a potentially more favorable side effect profile. [, , , , ]
ANone: This section is not applicable as the provided research papers do not discuss any known resistance mechanisms or cross-resistance related to this compound.
ANone: This section is not applicable as the provided research papers do not focus on specific drug delivery or targeting strategies for this compound.
ANone: This section is not applicable as the provided research papers do not discuss any biomarkers or diagnostic tools related to this compound efficacy or treatment monitoring.
A: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for quantifying this compound in various matrices, including pharmaceutical formulations, plasma, and urine. [, , , , , ]
A: Yes, besides HPLC, researchers have explored other techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis coupled with Electrochemical Luminescence (CE-ECL). [, ] These techniques offer increased sensitivity and selectivity, particularly valuable for pharmacokinetic studies. [, ]
A: GC, specifically headspace GC, is a valuable tool for determining volatile organic impurities in this compound during its synthesis. [] This method helps ensure the purity and safety of the final drug product. []
ANone: This section is not applicable as the provided research papers do not include information regarding the environmental impact or degradation of this compound.
A: Analytical methods used for quantifying this compound undergo rigorous validation to ensure accuracy, precision, and specificity. [, , , , , , , , ] Validation parameters typically include linearity, range, accuracy, precision, sensitivity, specificity, and robustness. [, , , , , , , , ] These validation procedures ensure the reliability and reproducibility of analytical data.
ANone: These sections are not covered in the provided research papers as they primarily focus on the pharmacological properties, analytical methods, and clinical efficacy of this compound.
A: Yes, several other 5-HT3 receptor antagonists, such as Ondansetron, Granisetron, Tropisetron, and Ramosetron, are available for managing CINV. [, ] The choice of antiemetic often depends on the specific chemotherapy regimen, patient factors, and cost considerations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.